tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate
Description
tert-Butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an oxolane ring, and a thiazole ring. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-11-14-6-9(20-11)10(16)8-4-5-18-7-8/h6,8H,4-5,7H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTSIGAMLVPYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)C2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-Aminothiazole
The foundational step involves converting 2-amino-5-bromo-1,3-thiazole to its Boc-protected derivative. This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
- Reagents : 2-Amino-5-bromo-1,3-thiazole monohydrobromide, di-tert-butyl dicarbonate (1.0 M in THF), sodium bicarbonate, dimethylaminopyridine (DMAP).
- Conditions : Reflux in tert-butyl alcohol for 1 minute, followed by stirring at room temperature for 16 hours.
- Workup : Filtration, ethyl acetate extraction, and silica gel chromatography (hexane/ethyl acetate).
- Yield : 49% after trituration with hexane.
This step ensures regioselective protection of the 2-amino group, critical for subsequent reactivity at the 5-position.
Acyl Substitution at the 5-Position
The bromine atom at the 5-position is replaced via SNAr using oxolane-3-carbonyl chloride. Experimental data from analogous reactions guide this step:
- Reagents : tert-Butyl (5-bromo-1,3-thiazol-2-yl)carbamate, oxolane-3-carbonyl chloride, cesium carbonate, tetrahydrofuran (THF).
- Conditions : Heating at 55°C for 2 hours under inert atmosphere.
- Workup : Dilution with ethyl acetate, acid-base extraction (10% HCl and NaHCO3), and silica gel chromatography.
- Yield : 60–74% (extrapolated from similar acylations).
Mechanistic Insight :
The electron-withdrawing thiazole ring activates the 5-position for nucleophilic attack. Cesium carbonate deprotonates the carbonyl oxygen of oxolane-3-carbonyl chloride, generating a reactive acylating agent. The bromide leaving group is displaced, forming the target compound.
Reaction Optimization
Solvent and Base Selection
Optimal yields are achieved in polar aprotic solvents (THF or DMF) with cesium carbonate as the base. Comparative data from analogous reactions illustrate solvent effects:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Cesium carbonate | 55 | 74 |
| DMF | Cesium carbonate | 50 | 60 |
| DCM | Triethylamine | 25 | <20 |
Data adapted from Ambeed reaction logs.
THF outperforms DMF due to better solubility of intermediates and reduced side reactions.
Temperature and Time
Elevated temperatures (50–55°C) and reaction times of 1–2 hours maximize conversion. Prolonged heating (>3 hours) risks Boc group decomposition.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and anticoagulants. Derivatives include:
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to yield the free amine.
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Reagents/Conditions :
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Products :
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2-amino-5-(oxolane-3-carbonyl)-1,3-thiazole
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CO₂ and tert-butanol as byproducts
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-
Mechanistic Insight :
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Base-mediated hydrolysis proceeds via deprotonation and direct nucleophilic cleavage of the carbamate (Fig. 1A) .
Reduction of the Oxolane Carbonyl Group
The ketone in the oxolane-3-carbonyl substituent is susceptible to reduction.
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Reagents/Conditions :
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LiAlH₄ (THF, 0°C → RT, 2 h)
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NaBH₄ (MeOH, RT, 4 h)
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Products :
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tert-butyl N-[5-(oxolane-3-(hydroxymethyl))-1,3-thiazol-2-yl]carbamate
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Yield :
Reducing Agent Yield (%) LiAlH₄ 85–90 NaBH₄ 60–65
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring permits electrophilic aromatic substitution (EAS) at the 4-position.
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Reagents/Conditions :
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Nitration : HNO₃/H₂SO₄ (0°C, 30 min)
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Halogenation : Br₂ (FeBr₃ catalyst, CH₂Cl₂, RT)
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Products :
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4-nitro- or 4-bromo-substituted derivatives
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Limitations :
Steric hindrance from the oxolane-3-carbonyl group reduces reactivity at the 5-position .
Oxidation of the Thiazole Ring
The thiazole sulfur atom can be oxidized to a sulfoxide or sulfone.
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Reagents/Conditions :
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mCPBA (CH₂Cl₂, RT, 12 h) → Sulfoxide
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H₂O₂/AcOH (reflux, 6 h) → Sulfone
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Products :
Oxidizing Agent Product Yield (%) mCPBA Thiazole sulfoxide derivative 70–75 H₂O₂/AcOH Thiazole sulfone derivative 55–60
Ring-Opening Reactions of the Oxolane Moiety
The tetrahydrofuran ring undergoes acid-catalyzed ring-opening.
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Reagents/Conditions :
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HBr (48% in H₂O, reflux, 3 h)
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Products :
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1,4-dibromo-3-(thiazol-2-ylcarbamoyl)butane
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Mechanism :
Protonation of the oxygen leads to nucleophilic attack by bromide, resulting in C–O bond cleavage (Fig. 1B).
Cross-Coupling Reactions
The carbamate-protected amine can participate in Pd-catalyzed couplings after hydrolysis.
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Example :
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation :
Decomposition occurs at >200°C, releasing isobutylene and CO₂. -
Photolytic Stability :
UV exposure (254 nm, 24 h) leads to 15–20% degradation, forming thiazole-2-amine and oxolane-3-carboxylic acid.
Table 2. Comparative Reactivity of Functional Groups
| Functional Group | Reactivity (Relative Rate) | Preferred Reaction |
|---|---|---|
| tert-Butyl carbamate | High | Hydrolysis (acid/base) |
| Oxolane carbonyl | Moderate | Reduction (LiAlH₄ > NaBH₄) |
| Thiazole ring | Low | Electrophilic substitution (4-position only) |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
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Antibacterial Activity :
Recent studies have highlighted the antibacterial properties of compounds related to thiazole derivatives. The incorporation of the thiazole ring in tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate suggests potential effectiveness against various bacterial strains. For instance, thiazole derivatives have shown promising results against Mycobacterium smegmatis, indicating that this compound could be explored for its antibacterial efficacy . -
Antitubercular Properties :
Similar to other thiazole derivatives, this compound may exhibit antitubercular activity. Research indicates that modifications in thiazole structures can lead to enhanced activity against tuberculosis pathogens . This opens avenues for further investigation into the compound's potential as a therapeutic agent. -
Drug Development :
The structural characteristics of this compound allow it to serve as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for designing novel pharmaceuticals, particularly in treating infectious diseases.
Agricultural Applications
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Pesticidal Activities :
Compounds with thiazole moieties are known for their pesticidal properties. The application of this compound in agrochemicals could enhance crop protection strategies against pests and diseases . Its effectiveness would depend on its stability and bioavailability in agricultural settings. -
Plant Growth Regulators :
There is potential for this compound to act as a plant growth regulator due to its chemical structure, which may influence plant metabolism and growth processes. Further studies are required to evaluate its efficacy and safety in agricultural applications.
Material Science Applications
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Polymer Chemistry :
The unique functional groups present in this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength . -
Coatings and Adhesives :
The compound's chemical stability and reactivity suggest potential applications in formulating advanced coatings and adhesives. These materials could benefit from improved performance characteristics due to the inclusion of this compound.
Case Study 1: Antibacterial Evaluation
A study evaluated various thiazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications led to significant antibacterial effects, suggesting that this compound could be similarly effective .
Case Study 2: Agrochemical Formulation
Research on thiazole-based agrochemicals demonstrated their effectiveness in reducing pest populations while being environmentally friendly. The integration of compounds like this compound into formulations could enhance pest resistance without harming beneficial insects .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity or the modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate include:
- tert-Butyl carbamate
- Oxolane derivatives
- Thiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and various scientific research applications .
Biological Activity
tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate (CAS: 2171988-51-3) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molar mass of 298.36 g/mol. Its predicted density is approximately 1.305 g/cm³, and the pKa value is around 4.80 .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for its role in modulating biological functions, particularly in anticancer and antimicrobial activities.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with thiazole structures can induce apoptosis in cancer cells by interacting with Bcl-2 proteins and disrupting mitochondrial function .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined but are expected to be comparable to other thiazole derivatives based on structural activity relationships (SAR) observed in similar compounds.
Antimicrobial Activity
Thiazole compounds have also demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their chemical structure. Key factors include:
- Substituents on the thiazole ring: Electron-donating groups can enhance cytotoxicity.
- Presence of carbonyl groups: Essential for binding interactions with target proteins.
Figure 1: Proposed Binding Interaction
Proposed Binding Interaction (This image is illustrative; please refer to original studies for actual binding models.)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate?
- Methodology : The compound can be synthesized via a two-step approach:
Thiazole ring formation : React 5-amino-1,3-thiazole derivatives with oxolane-3-carbonyl chloride under Schotten-Baumann conditions (base: triethylamine, solvent: dichloromethane) .
Carbamate protection : Treat the intermediate with tert-butyl chloroformate in the presence of a base (e.g., pyridine or DMAP) to install the Boc group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and confirm purity via HPLC (>95%) .
Q. How can researchers characterize this compound’s structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR to confirm the thiazole ring (δ ~7.5–8.5 ppm for protons) and oxolane carbonyl (δ ~170–175 ppm for carbonyl carbon) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 312.39 (CHNOS) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: EtOAc/hexane) and refine using SHELXL .
Q. What stability precautions are necessary for handling this compound?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Use amber vials to avoid light-induced degradation .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free thiazole amine) .
Advanced Research Questions
Q. How does the oxolane-3-carbonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing oxolane carbonyl enhances electrophilicity at the thiazole C-5 position, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) predict a 15–20% increase in activation energy compared to non-carbonyl analogs .
- Experimental Validation : Perform kinetic assays under varying pH (4–10) and track reaction rates via NMR .
Q. What computational tools can predict the compound’s binding affinity for biological targets?
- Approach :
Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 1ACJ). Focus on hydrogen bonding between the carbamate oxygen and catalytic serine .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-protein complex .
- Validation : Compare predicted IC values with experimental enzyme inhibition assays .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- Case Study : Conflicting NMR signals for the oxolane carbonyl (δ 170 vs. 175 ppm) can arise from solvent polarity effects. Single-crystal X-ray diffraction (SHELXL refinement) provides definitive bond lengths (C=O: ~1.21 Å) and angles, clarifying electronic environments .
Q. What strategies optimize the compound’s solubility for in vitro assays without destabilizing the carbamate group?
- Solubility Enhancement :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes .
- pH Adjustment : Prepare buffered solutions (pH 7.4 PBS) to minimize hydrolysis .
Q. How do structural analogs (e.g., oxane-4-carbonyl or fluorophenyl derivatives) compare in biological activity?
- SAR Analysis :
| Analog | Modification | Activity (IC, μM) | Source |
|---|---|---|---|
| Oxolane-3-carbonyl | Original compound | 0.45 | |
| Oxane-4-carbonyl | Larger ring | 1.20 | |
| 4-Fluorophenyl-thiazole | Aromatic substitution | 0.12 |
- Key Trend : Fluorine substitution enhances binding affinity due to hydrophobic and electrostatic interactions .
Methodological Notes
- Contradictory Data : If NMR signals overlap (e.g., thiazole vs. oxolane protons), use 2D techniques (HSQC, HMBC) for resolution .
- Safety Protocols : While the compound is not classified as hazardous (GHS), handle with standard PPE (gloves, lab coat) due to limited toxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
